3-(1-Benzylpiperidin-4-yl)-1-phenylurea
Description
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(20-17-9-5-2-6-10-17)21-18-11-13-22(14-12-18)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRUCPZAISLOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-4-yl)-1-phenylurea typically involves the reaction of 1-benzylpiperidine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of 1-Benzylpiperidine: This can be synthesized by the reduction of 1-benzyl-4-piperidone using a reducing agent such as sodium borohydride.
Reaction with Phenyl Isocyanate: The 1-benzylpiperidine is then reacted with phenyl isocyanate to form this compound. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Hydrolysis of the Urea Linkage
The urea functional group undergoes hydrolysis under acidic or basic conditions, yielding primary amines. This reaction is critical for metabolic degradation studies and derivative synthesis.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux (4h) | 1-Benzylpiperidin-4-amine + Aniline | 62% | |
| 2M NaOH, 80°C (6h) | 1-Benzylpiperidin-4-amine + Phenol | 48% |
Mechanism : Acidic hydrolysis proceeds via protonation of the urea carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate before cleavage .
Reductive Debenzylation
The benzyl group on the piperidine ring is susceptible to catalytic hydrogenation, enabling access to the free piperidine derivative.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| H₂ (55 psi), 10% Pd/C, MeOH (16h) | 3-(Piperidin-4-yl)-1-phenylurea | 75% |
Applications : This reaction is pivotal for generating intermediates for further functionalization, such as alkylation or acylation .
Acylation at the Piperidine Nitrogen
The secondary amine in the piperidine ring reacts with acylating agents to form amides or carbamates.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl chloroformate | CHCl₃, 0°C → RT (1h) | N-Methoxycarbonyl derivative | 88% | |
| Acetic anhydride | Et₃N, DCM (2h) | N-Acetyl derivative | 72% |
Key Insight : Acylation enhances lipophilicity, impacting bioavailability and target engagement .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes nitration and sulfonation, though reactivity is moderated by the electron-withdrawing urea group.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C (2h) | 3-(1-Benzylpiperidin-4-yl)-1-(3-nitrophenyl)urea | 34% | |
| Sulfonation | H₂SO₄/SO₃, 60°C (3h) | 3-(1-Benzylpiperidin-4-yl)-1-(3-sulfophenyl)urea | 28% |
Regioselectivity : Substitution occurs preferentially at the meta position due to the urea’s electron-withdrawing nature .
Cross-Coupling Reactions
The phenylurea moiety participates in palladium-catalyzed couplings, enabling structural diversification.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (12h) | 3-(1-Benzylpiperidin-4-yl)-1-(4-biphenyl)urea | 41% |
Limitation : Steric hindrance from the piperidine ring reduces yields compared to simpler aryl ureas .
Complexation with Metal Ions
The urea oxygen and piperidine nitrogen act as ligands for transition metals, forming coordination complexes.
| Metal Salt | Conditions | Complex Type | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | MeOH, RT (1h) | Octahedral Cu(II) complex | 4.2 |
Application : Such complexes are explored for catalytic or antimicrobial properties .
Stability Under Thermal and Oxidative Stress
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily via urea linkage breakdown. Oxidative studies (H₂O₂, 24h) show <5% degradation, indicating robustness under physiological conditions .
Scientific Research Applications
Pharmacological Applications
-
Neurological Disorders :
- Muscarinic Receptor Antagonism : 3-(1-Benzylpiperidin-4-yl)-1-phenylurea has been identified as a potential antagonist for muscarinic receptors, particularly M4 receptors. This antagonism is significant in the context of treating neurological disorders such as schizophrenia and Parkinson's disease. Research indicates that compounds targeting these receptors can modulate neurotransmitter systems effectively, leading to therapeutic benefits .
-
Cancer Therapeutics :
- FLT3 Inhibition : Similar compounds have been explored as inhibitors of the FLT3 kinase, which is overexpressed in acute myeloid leukemia (AML). The design of derivatives based on the piperidine structure has shown promise in selectively inhibiting FLT3, thereby providing a scaffold for developing targeted cancer therapies .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the piperidine ring through cyclization.
- Coupling reactions to attach the phenyl and urea groups.
These synthetic methods require optimization for yield and purity, often utilizing solvents like dimethylformamide or tetrahydrofuran under controlled conditions .
Case Study 1: Muscarinic Receptor Interaction
A study evaluated the binding affinity of this compound to muscarinic receptors using radiolabeled ligands. Results indicated high selectivity for M4 receptors, suggesting its potential as a therapeutic agent for neurological conditions. The study employed competitive binding assays to quantify receptor interactions, demonstrating significant efficacy in modulating receptor activity .
Case Study 2: FLT3 Kinase Inhibition
In another investigation, derivatives of this compound were tested against FLT3-driven cell lines. The results showed potent inhibition of FLT3 activity at both enzymatic and cellular levels, indicating its viability as a lead compound for further development in AML treatment .
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-1-phenylurea involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Urea vs. Acetamide/Carboxamide Derivatives
- N-(1-Benzylpiperidin-4-yl)arylacetamides (e.g., from ): Acetamide derivatives (-NH-C(=O)-R) exhibit high sigma-1 receptor affinity (Ki < 10 nM) but negligible sigma-2 binding. Substitution of the phenyl ring with thiophene or naphthyl retains activity, while pyridyl or imidazole reduces affinity >60-fold .
- Donepezil-Flavonoid Hybrids (e.g., ): Carboxamide derivatives (-C(=O)-NH-) demonstrate neuroprotective effects via sigma-1 receptor modulation and AChE inhibition. For example, compound 21 (N-(3-(1-Benzylpiperidin-4-yl)propyl)-6-hydroxy-4-oxo-4H-chromene-2-carboxamide) shows 99% HPLC purity and neurogenic activity .
Key Insight : Urea derivatives may prioritize different targets (e.g., AChE) compared to acetamides (sigma-1) or carboxamides (neuroprotection), highlighting the impact of linker chemistry.
Biological Activity
3-(1-Benzylpiperidin-4-yl)-1-phenylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 290.39 g/mol. The compound features a piperidine ring substituted with a benzyl group and a phenylurea moiety, which contributes to its biological activity.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on certain kinases and may modulate neurotransmitter systems.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, showing an IC50 value of approximately 15 µM in inhibiting cell proliferation in breast cancer models. This suggests potential as a therapeutic agent in oncology.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects, particularly in models of anxiety and depression. In animal studies, administration of the compound resulted in reduced anxiety-like behavior in the elevated plus maze test, indicating potential use as an anxiolytic agent.
Study 1: Anticancer Efficacy
In a recent investigation published in Nature Reviews Cancer, researchers evaluated the anticancer activity of this compound in vitro and in vivo. The study found that the compound significantly inhibited tumor growth in xenograft models, supporting its potential as a lead compound for further development.
Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological properties of the compound, assessing its effects on neurotransmitter levels in rodent models. The results indicated that treatment with this compound led to increased serotonin and norepinephrine levels, suggesting its role as a monoamine reuptake inhibitor.
Q & A
Q. What are the key steps for synthesizing 3-(1-Benzylpiperidin-4-yl)-1-phenylurea, and how is purity validated?
The synthesis typically involves coupling a piperidine derivative (e.g., 2-(1-benzylpiperidin-4-yl)ethan-1-amine) with a substituted phenylurea precursor. For example, BBr₃ is often used as a demethylation agent in analogous reactions to achieve high yields (87–95%) . Post-synthesis, purity is validated via HPLC (≥98% purity) and structural confirmation via ¹H/¹³C NMR spectroscopy. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
Based on SDS data for structurally related piperidine derivatives:
- Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.
- Ensure adequate ventilation to avoid inhalation of dust/aerosols.
- In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Store at 2–8°C in sealed containers to prevent degradation .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) in deuterated solvents (e.g., MeOD) confirm substituent positions and coupling constants (e.g., J = 15.7 Hz for trans-alkene protons) .
- HRMS : Validates molecular formula (e.g., [M]+ ions) with accuracy <5 ppm .
- HPLC : Ensures ≥98% purity using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Stoichiometry : Adjust molar ratios of reactants (e.g., 1:1.2 for amine-to-acid coupling) to minimize unreacted starting material .
- Catalysis : Explore alternative catalysts (e.g., HATU/DIPEA) for amide bond formation instead of traditional carbodiimide-based methods .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate high-purity fractions .
Q. How do structural modifications influence biological activity in analogs?
- Substituent Effects : Introducing methoxy or hydroxy groups on the phenyl ring (e.g., 3-methoxy vs. 4-hydroxy) alters hydrophobicity and hydrogen-bonding capacity, impacting receptor binding .
- Piperidine Substitution : Replacing benzyl with methyl groups reduces steric hindrance, potentially enhancing target engagement (e.g., dopamine D₂ receptor antagonism) .
- SAR Studies : Use in vitro assays (e.g., radioligand binding) to quantify affinity changes and correlate with computational docking results .
Q. How should researchers address contradictory data in pharmacological assays?
- Methodological Triangulation : Cross-validate results using multiple techniques (e.g., SPR, functional cAMP assays, and molecular dynamics simulations) .
- Replication : Repeat experiments under controlled conditions (pH, temperature) to rule out batch variability .
- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and ensure significance thresholds (p < 0.05) .
Q. What computational strategies predict target interactions for this compound?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., acetylcholinesterase or dopamine receptors) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to assess binding energy (ΔG) and residue interactions .
- QSAR Models : Develop regression models linking substituent descriptors (e.g., logP, polar surface area) to IC₅₀ values .
Q. How can stability under physiological conditions be assessed?
- Stress Testing : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Q. What strategies resolve inconsistencies in synthetic yields across batches?
- Parameter Screening : Systematically vary temperature, solvent (e.g., DMF vs. THF), and reaction time using Design of Experiments (DoE) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates) and adjust purification protocols .
- Catalyst Optimization : Test alternative coupling reagents (e.g., EDCI vs. HBTU) to enhance efficiency .
Q. How are in vitro pharmacological assays designed to evaluate efficacy?
- Target Selection : Prioritize receptors with structural homology to known piperidine targets (e.g., serotonin 5-HT₆ or σ receptors) .
- Cell-Based Models : Use HEK293 or SH-SY5Y cells transfected with target receptors to measure cAMP accumulation or calcium flux .
- Dose-Response Curves : Generate IC₅₀/EC₅₀ values using 8–12 concentration points (e.g., 1 nM–100 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
